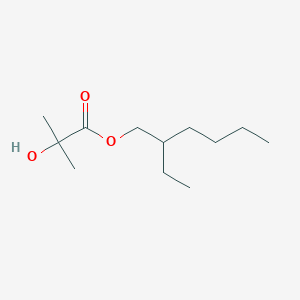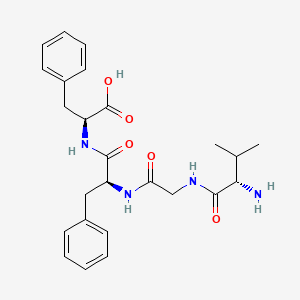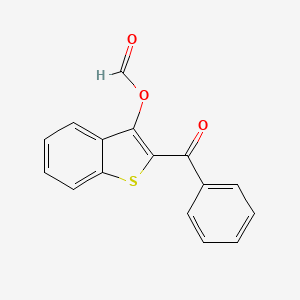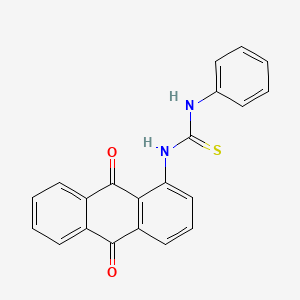![molecular formula C12H9ClN2 B14291721 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene CAS No. 112399-65-2](/img/structure/B14291721.png)
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene typically involves the reaction of naphthalen-1-ylmethyl chloride with diazirine precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the diazirene ring. The reaction is conducted at low temperatures to prevent decomposition of the diazirene intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by employing advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirene ring to other nitrogen-containing functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl ketone derivatives, while substitution reactions can produce a variety of substituted diazirenes.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene has several applications in scientific research:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials and photochemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene involves the formation of reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, making the compound useful in photoaffinity labeling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-3-[(naphthalen-1-yl)methyl]-3H-diazirene
- 3-Bromo-3-[(naphthalen-1-yl)methyl]-3H-diazirene
- 3-Iodo-3-[(naphthalen-1-yl)methyl]-3H-diazirene
Uniqueness
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in specific photochemical and biochemical applications.
Eigenschaften
CAS-Nummer |
112399-65-2 |
|---|---|
Molekularformel |
C12H9ClN2 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
3-chloro-3-(naphthalen-1-ylmethyl)diazirine |
InChI |
InChI=1S/C12H9ClN2/c13-12(14-15-12)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
InChI-Schlüssel |
JCNNDZTXXXHMCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3(N=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)


![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)



![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)

![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)

